Pterybinthinone

Description

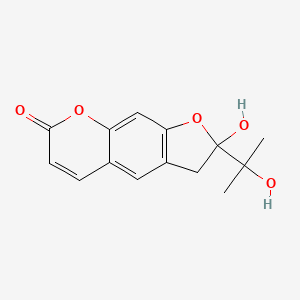

Pterybinthinone (IUPAC name: 2,3-dihydro-2-hydroxy-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one) is a fused furobenzopyranone derivative characterized by a bicyclic framework combining furan and benzopyrone moieties . This compound is structurally distinct due to its hydroxyl and hydroxymethyl substituents, which confer unique electronic and steric properties.

Properties

CAS No. |

70792-95-9 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

2-hydroxy-2-(2-hydroxypropan-2-yl)-3H-furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C14H14O5/c1-13(2,16)14(17)7-9-5-8-3-4-12(15)18-10(8)6-11(9)19-14/h3-6,16-17H,7H2,1-2H3 |

InChI Key |

UCDAWFNICCNZOP-UHFFFAOYSA-N |

SMILES |

CC(C)(C1(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |

Canonical SMILES |

CC(C)(C1(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O |

Synonyms |

pterybinthinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Pterybinthinone’s furobenzopyranone core differentiates it from other heterocyclic compounds. Below is a structural comparison with key analogs:

| Compound | Core Structure | Substituents | Key Features |

|---|---|---|---|

| This compound | Furo[3,2-g]benzopyran-7-one | 2-hydroxy, 2-(1-hydroxy-1-methylethyl) | Bicyclic, oxygen-rich, polar hydroxyls |

| Pteridines | Pyrazino[2,3-d]pyrimidine | Variable (e.g., amino, methyl groups) | Nitrogen-rich, planar, UV-absorbing |

| Coumarins | Benzopyran-2-one | 7-hydroxy, 7-methoxy, or alkyl chains | Fluorescent, π-conjugated system |

| Flavonoids | Chromone (benzopyran-4-one) | Aryl, hydroxyl, or glycoside groups | Antioxidant, metal-chelating properties |

Sources: Structural data for pteridines, coumarins, and flavonoids are derived from comparative analyses of heterocyclic systems .

Functional and Bioactive Properties

While direct pharmacological studies on this compound are sparse, inferences can be drawn from related compounds:

- Pteridines: Known for roles in nucleotide biosynthesis and photodynamic therapy due to UV absorption and redox activity . Unlike this compound, they lack fused furan rings, reducing oxygen-mediated reactivity.

- Coumarins: Exhibit anticoagulant and antimicrobial activities via interaction with vitamin K epoxide reductase . This compound’s additional hydroxyl groups may enhance solubility but reduce membrane permeability.

- Flavonoids: Broad bioactivity (antioxidant, anti-inflammatory) attributed to phenolic hydroxyls and conjugated π-systems .

Analytical and Spectral Distinctions

This compound’s identification relies on techniques such as:

- IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .

- NMR : Distinct signals for the dihydrofuran (δ 4.0–5.0 ppm) and benzopyrone (δ 6.0–8.0 ppm) protons .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 292.3, with fragmentation patterns reflecting hydroxyl loss .

In contrast, pteridines show characteristic N-H stretches (IR) and aromatic proton splitting (NMR), while flavonoids exhibit phenolic O-H signals and flavone-specific UV-Vis absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.